molecular formula C24H16N2O4 B3748619 N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide)

N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide)

Cat. No. B3748619
M. Wt: 396.4 g/mol
InChI Key: LQAXZKDBVRYFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide), also known as EDF, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) is not fully understood. However, it has been suggested that N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) may act as a DNA intercalator, inhibiting DNA replication and transcription. Additionally, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) may modulate the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been shown to have antitumor and anti-inflammatory effects in vitro and in vivo. In cancer cells, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) inhibits cell proliferation and induces apoptosis. In animal models of inflammation, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) reduces the production of inflammatory cytokines and chemokines. However, the exact biochemical and physiological effects of N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) are still under investigation.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) in lab experiments is its relatively simple synthesis method. Additionally, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been shown to have low toxicity in animal models, making it a potentially safe compound to use in research. However, one limitation of using N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide). Firstly, further studies are needed to elucidate the mechanism of action of N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide). Secondly, the potential applications of N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) in medicine, materials science, and catalysis should be explored further. Finally, the development of new synthetic methods for N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) and its derivatives may lead to the discovery of novel compounds with improved properties.

Scientific Research Applications

N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been studied for its potential applications in various fields, including medicine, materials science, and catalysis. In medicine, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been shown to have antitumor and anti-inflammatory properties. In materials science, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been used as a building block for the synthesis of dendritic polymers. In catalysis, N,N'-(1,2-ethynediyldi-2,1-phenylene)di(2-furamide) has been used as a ligand in transition metal-catalyzed reactions.

properties

IUPAC Name

N-[2-[2-[2-(furan-2-carbonylamino)phenyl]ethynyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4/c27-23(21-11-5-15-29-21)25-19-9-3-1-7-17(19)13-14-18-8-2-4-10-20(18)26-24(28)22-12-6-16-30-22/h1-12,15-16H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAXZKDBVRYFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2NC(=O)C3=CC=CO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5529164

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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